3-((Difluoromethyl)thio)phenol
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Overview
Description
3-((Difluoromethyl)thio)phenol is an organosulfur compound characterized by the presence of a difluoromethylthio group attached to a phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-((Difluoromethyl)thio)phenol typically involves the difluoromethylation of thiophenols. One common method is the mechanochemical difluoromethylation using non-ozone depleting chlorodifluoromethyl phenyl sulfone as a difluorocarbene source . This method is solvent-free and features a short reaction time, excellent functional group tolerance, and compatibility with complex biologically active scaffolds .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of mechanochemical synthesis, which minimize waste and avoid the use of bulk solvents, are likely to be advantageous for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 3-((Difluoromethyl)thio)phenol undergoes various chemical reactions, including:
Oxidation: The phenolic group can be oxidized under appropriate conditions.
Substitution: The difluoromethylthio group can participate in substitution reactions, particularly with nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Substitution: Nucleophilic reagents like amines or thiols can react with the difluoromethylthio group.
Major Products:
Oxidation: Oxidized phenolic derivatives.
Substitution: Substituted phenolic compounds with various functional groups replacing the difluoromethylthio group.
Scientific Research Applications
3-((Difluoromethyl)thio)phenol has several applications in scientific research:
Mechanism of Action
The mechanism of action of 3-((Difluoromethyl)thio)phenol involves its interaction with various molecular targets. The difluoromethylthio group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity . These interactions can affect biological pathways and molecular targets, making the compound useful in drug design and other applications .
Comparison with Similar Compounds
Trifluoromethylphenol: Contains a trifluoromethyl group instead of a difluoromethylthio group.
Difluoromethylphenol: Similar structure but lacks the sulfur atom.
Uniqueness: 3-((Difluoromethyl)thio)phenol is unique due to the presence of both fluorine and sulfur atoms, which confer distinct chemical properties. These properties include enhanced stability and reactivity, making it a valuable compound in various research and industrial applications .
Properties
Molecular Formula |
C7H6F2OS |
---|---|
Molecular Weight |
176.19 g/mol |
IUPAC Name |
3-(difluoromethylsulfanyl)phenol |
InChI |
InChI=1S/C7H6F2OS/c8-7(9)11-6-3-1-2-5(10)4-6/h1-4,7,10H |
InChI Key |
CBZGLJYPBIHJRV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)SC(F)F)O |
Origin of Product |
United States |
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